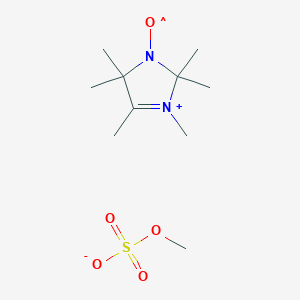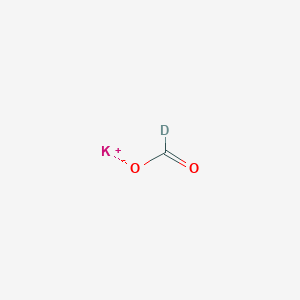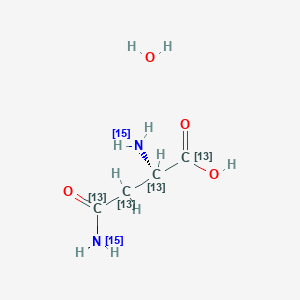
L-Asparagine-13C4, 15N2 Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine-13C4,15N2 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-13C4,15N2 (monohydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotopes and the integrity of the L-Asparagine structure .
Industrial Production Methods
Industrial production of L-Asparagine-13C4,15N2 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and NMR to confirm the incorporation of the isotopes and the purity of the compound .
化学反応の分析
Types of Reactions
L-Asparagine-13C4,15N2 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Replacement of the amide group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include aspartic acid, asparaginol, and various substituted derivatives of L-Asparagine .
科学的研究の応用
L-Asparagine-13C4,15N2 (monohydrate) has a wide range of scientific research applications, including:
作用機序
L-Asparagine-13C4,15N2 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. It is involved in the synthesis of proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of asparagine within cells and tissues, providing insights into its metabolic role and interactions with other molecules .
類似化合物との比較
Similar Compounds
L-Asparagine-13C4,15N2,d3 (monohydrate): A deuterium-labeled variant of L-Asparagine-13C4,15N2 (monohydrate).
L-Asparagine-13C4,15N2,d8: Another deuterium-labeled variant with additional deuterium atoms.
L-Asparagine-4-13C monohydrate: Labeled with carbon-13 at a specific position.
Uniqueness
L-Asparagine-13C4,15N2 (monohydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a comprehensive tool for studying metabolic pathways and protein interactions. This dual labeling offers more detailed information compared to single-labeled compounds .
特性
分子式 |
C4H10N2O4 |
|---|---|
分子量 |
156.09 g/mol |
IUPAC名 |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChIキー |
RBMGJIZCEWRQES-KNBQNQHASA-N |
異性体SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
正規SMILES |
C(C(C(=O)O)N)C(=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


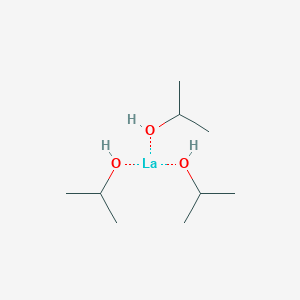
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
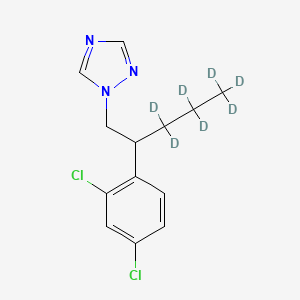



![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
